4-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine
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Overview
Description
4-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a complex heterocyclic compound that features a combination of pyrazole, oxadiazole, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used depending on the specific reaction conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
4-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. Its anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .
Comparison with Similar Compounds
Similar Compounds
4-nitro-1H-pyrazole: Shares the pyrazole ring but lacks the oxadiazole and pyridine rings.
1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the pyrazole and pyridine rings.
Pyridine derivatives: Various compounds with modifications on the pyridine ring.
Uniqueness
4-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8N6O3 |
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Molecular Weight |
272.22 g/mol |
IUPAC Name |
5-[(4-nitropyrazol-1-yl)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H8N6O3/c18-17(19)9-5-13-16(6-9)7-10-14-11(15-20-10)8-1-3-12-4-2-8/h1-6H,7H2 |
InChI Key |
QSWSXTWCCNQENJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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